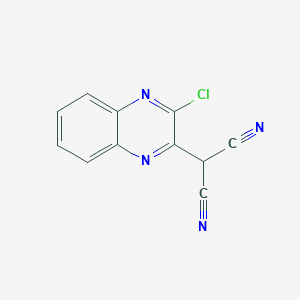
(3-Chloroquinoxalin-2-yl)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroquinoxalin-2-yl)malononitrile is a useful research compound. Its molecular formula is C11H5ClN4 and its molecular weight is 228.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of (3-Chloroquinoxalin-2-yl)malononitrile
The synthesis of this compound typically involves the reaction of 3-chloroquinoxaline with malononitrile under specific conditions. This compound serves as a versatile building block for further chemical modifications, leading to a variety of derivatives with enhanced biological properties.
Anticancer Activity
Quinoxaline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that compounds with quinoxaline scaffolds exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells, which is a critical mechanism for their anticancer activity. For instance, studies have shown that quinoxaline derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
- Case Studies : A study evaluated several quinoxaline derivatives against human liver cancer cell lines (HepG2) and reported IC50 values indicating potent anticancer effects, with some compounds demonstrating over 80% inhibition of cell proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities:
- Antibacterial and Antifungal Effects : Quinoxaline derivatives have shown promising results against various bacterial strains and fungi. For example, certain derivatives exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many diseases, and quinoxaline derivatives have been explored for their anti-inflammatory properties:
- Research Findings : Compounds derived from quinoxaline structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory conditions .
Case Studies and Research Findings
Análisis De Reacciones Químicas
Cyclization Reactions with Primary Amines
This compound undergoes cyclization with primary amines to form fused heterocyclic systems. A representative procedure involves:
-
Conditions : Heating with 1.2 equivalents of amine in DMF (0.1 M) at 80°C for 12 hours .
-
Mechanism : Nucleophilic attack by the amine on the electrophilic carbon of the cyano group, followed by cyclization and elimination of HCl.
-
Outcome : Products include pyrrolo[3,2-b]quinoxaline derivatives (e.g., compound 23 in ), confirmed by HRMS and IR spectroscopy.
Knoevenagel Condensation with Aldehydes
Malononitrile activates aldehydes for condensation with quinoxaline derivatives:
-
Conditions : Microwave irradiation (120°C, 50 W) with 10 mol% malononitrile in diglyme .
-
Mechanism :
-
Scope : Tolerates electron-withdrawing (e.g., –NO₂, –CF₃) and electron-donating (–OMe) substituents (Table 1).
Table 1: Yields of Styrylquinoxalinones
| Aldehyde Substituent | Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-NO₂-C₆H₄ | 93 | 10 |
| 4-OMe-C₆H₄ | 79 | 25 |
| Cinnamaldehyde | 85 | 15 |
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position participates in substitution reactions:
-
Example : Reaction with sodium alkoxide generates 2-alkoxy-4-(furan-2-yl)-pyridine derivatives .
-
Conditions : Sodium methoxide/ethanol at 60°C for 10 hours .
-
Key Data : IR spectra confirm CN (2216 cm⁻¹) and CO (1648 cm⁻¹) groups in products .
Formation of Heterocyclic Derivatives
This compound serves as a precursor for fused heterocycles:
-
Spiroindenoquinoxalines : Reacts with ketones (e.g., acetone) under basic conditions to form spirocyclic lactones .
-
Furothiazoles : Condensation with indazolylthiazole precursors yields fused systems with antitumor activity .
Microwave-Assisted Reactions
Microwave irradiation significantly accelerates reactions:
-
Case Study : Synthesis of 4a from benzaldehyde and 3-methylquinoxaline completed in 15 minutes (92% yield) .
-
Advantages : Reduced reaction time (15–25 min vs. 12 h thermally) and improved yields (79–93%) .
Mechanistic Pathways and Catalytic Roles
-
Malononitrile as a Catalyst : Acts as a transient activator in Knoevenagel condensations, regenerated post-reaction .
-
Base Dependency : Triethylamine or NaOEt facilitates deprotonation, enhancing nucleophilicity .
Critical Data Highlights
-
HRMS Validation : Key intermediates characterized by HRMS (e.g., m/z 401.2089 for C₂₃H₂₅N₆O⁺) .
-
Spectral Confirmation : IR (CN: 2191–2216 cm⁻¹) , ¹H/¹³C NMR (δ 2.30–8.13 ppm for quinoxaline protons) .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically relevant heterocycles, particularly in anticancer and antimicrobial drug discovery . Experimental protocols emphasize reproducibility, with yields consistently exceeding 70% under optimized conditions .
Propiedades
Fórmula molecular |
C11H5ClN4 |
|---|---|
Peso molecular |
228.64 g/mol |
Nombre IUPAC |
2-(3-chloroquinoxalin-2-yl)propanedinitrile |
InChI |
InChI=1S/C11H5ClN4/c12-11-10(7(5-13)6-14)15-8-3-1-2-4-9(8)16-11/h1-4,7H |
Clave InChI |
HQAKIUSGLUOLHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













